Product packaging for Orgaran-chondroitin sulfate(Cat. No.:)

Orgaran-chondroitin sulfate

Cat. No.: B10828599
M. Wt: 908.7 g/mol
InChI Key: QUOGELSSKQICNV-PNWOYXTHSA-N
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Description

Compositional Overview of Orgaran: Emphasis on Chondroitin (B13769445) Sulfate (B86663)

Orgaran is a biopolymeric drug composed of three distinct glycosaminoglycans: heparan sulfate, dermatan sulfate, and chondroitin sulfate. biosynth.commdpi.com This composite nature, extracted from animal mucosa, gives Orgaran its characteristic profile. nih.govmdpi.com The primary active constituents are these three sulfated GAGs, with heparan sulfate being the most abundant component. patsnap.comdrugbank.com

The composition of Orgaran is well-defined, with chondroitin sulfate constituting a minor but integral part of the mixture. nih.govnps.org.au The majority of the mixture is heparan sulfate, which accounts for approximately 84% of the total GAG content. nih.govahajournals.orggoogle.commdpi.com Dermatan sulfate is the second most abundant component, present at about 12%. nih.govahajournals.orggoogle.commdpi.com Chondroitin sulfate makes up the smallest fraction, representing around 4% of the total mixture. nih.govahajournals.orggoogle.commdpi.com

Composition of Orgaran (Danaparoid Sodium)

Glycosaminoglycan (GAG)Proportion in Mixture (%)
Heparan Sulfate84%
Dermatan Sulfate12%
Chondroitin Sulfate4%
Data derived from multiple sources confirming the relative proportions of the glycosaminoglycan components in Orgaran. nih.govahajournals.orggoogle.commdpi.com

The glycosaminoglycans within Orgaran and related compounds like heparin are all linear polysaccharides built from repeating disaccharide units. nih.govsigmaaldrich.com However, critical structural differences in these units and their modification distinguish them from one another. nih.govahajournals.org

Heparin and Heparan Sulfate (HS): These GAGs consist of a repeating disaccharide unit of a glucosamine (B1671600) linked to a uronic acid, which can be either iduronic acid or glucuronic acid. nih.govsigmaaldrich.com The primary distinction between them lies in the degree of sulfation and the predominant uronic acid. nih.gov Heparin is more highly sulfated than heparan sulfate and contains a higher proportion of iduronic acid. nih.govahajournals.org The heparan sulfate in Orgaran is of low molecular weight and is the principal component. nih.govmdpi.com

Chondroitin Sulfate (CS): As the minor component of Orgaran, chondroitin sulfate also contains N-acetylgalactosamine in its repeating disaccharide unit, similar to dermatan sulfate. nih.govresearchgate.net However, it primarily contains glucuronic acid rather than the iduronic acid that characterizes dermatan sulfate. sigmaaldrich.com

These structural variations, particularly in the sugar units and the extent and position of sulfation, are fundamental to the distinct biological activities of each GAG and the unique pharmacological profile of the Orgaran mixture, setting it apart from heparin. drugbank.comahajournals.org

Structural Comparison of Key Glycosaminoglycans

GlycosaminoglycanPrimary Amino SugarPrimary Uronic AcidKey Structural Features
HeparinGlucosamineIduronic AcidHigh degree of sulfation. nih.govahajournals.org
Heparan SulfateGlucosamineGlucuronic AcidLower sulfation than heparin. nih.gov
Dermatan SulfateN-acetylgalactosamineIduronic AcidContains GalNAc instead of glucosamine. nih.govnih.gov
Chondroitin SulfateN-acetylgalactosamineGlucuronic AcidContains GalNAc and primarily Glucuronic Acid. nih.govsigmaaldrich.com
This table outlines the fundamental monomeric differences between the GAGs discussed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40N2O29S2 B10828599 Orgaran-chondroitin sulfate

Properties

Molecular Formula

C26H40N2O29S2

Molecular Weight

908.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H40N2O29S2/c1-3(29)27-5-14(12(36)25(54-21(5)42)56-58(43,44)45)49-24-11(35)9(33)16(18(53-24)20(40)41)51-22-6(28-4(2)30)15(13(37)26(55-22)57-59(46,47)48)50-23-10(34)7(31)8(32)17(52-23)19(38)39/h5-18,21-26,31-37,42H,1-2H3,(H,27,29)(H,28,30)(H,38,39)(H,40,41)(H,43,44,45)(H,46,47,48)/t5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,21-,22-,23-,24-,25-,26-/m1/s1

InChI Key

QUOGELSSKQICNV-PNWOYXTHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)OS(=O)(=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)OS(=O)(=O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O

Origin of Product

United States

Structural Elucidation and Heterogeneity of Chondroitin Sulfate Within Complex Gag Formulations

Basic Disaccharide Repeating Units and Linkage Regions of Chondroitin (B13769445) Sulfate (B86663)

Chondroitin sulfate is a linear polysaccharide built from repeating disaccharide units. frontiersin.orgoup.com Each unit consists of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc) linked by alternating β-(1-3) and β-(1-4) glycosidic bonds. mdpi.comresearchgate.net This fundamental structure forms the backbone of the chondroitin sulfate chain.

These polysaccharide chains are covalently attached to a core protein, forming a proteoglycan. frontiersin.orgfrontiersin.org The connection between the chondroitin sulfate chain and the protein is facilitated by a specific tetrasaccharide linkage region composed of GlcA-Galactose (Gal)-Gal-Xylose (Xyl). frontiersin.orgoup.comfrontiersin.org The xylose residue attaches to a serine residue on the core protein, initiating the GAG chain. frontiersin.org

Microheterogeneity of Sulfation Patterns in Chondroitin Sulfate

The structural diversity and biological functionality of chondroitin sulfate are largely determined by the variation in the number and position of sulfate groups along the polysaccharide chain. frontiersin.orgnih.gov This variation is known as microheterogeneity. nih.gov

Different sulfation patterns give rise to various isoforms of chondroitin sulfate, including:

Chondroitin Sulfate A (CS-A): Sulfated at the 4-O position of GalNAc. researchgate.netresearchgate.net

Chondroitin Sulfate C (CS-C): Sulfated at the 6-O position of GalNAc. researchgate.netresearchgate.net

Chondroitin Sulfate D (CS-D): Disulfated at the 2-O position of GlcA and the 6-O position of GalNAc. frontiersin.orgresearchgate.net

Chondroitin Sulfate E (CS-E): Disulfated at the 4-O and 6-O positions of GalNAc. frontiersin.orgresearchgate.net

Chondroitin Sulfate H (CS-H)

Chondroitin Sulfate K (CS-K): Sulfated at the 3-O position of GlcA and the 4-O position of GalNAc. mdpi.comresearchgate.net

Positional and Degree of Sulfation

The position and extent of sulfation are critical determinants of chondroitin sulfate's structure. mdpi.comannualreviews.org The degree of sulfation can range from 0.1 to 1.3 sulfate groups per disaccharide unit. annualreviews.org Specific sulfotransferases are responsible for adding sulfate groups to particular positions on the GlcA and GalNAc residues. mdpi.comannualreviews.org For instance, chondroitin 4-sulfotransferase-1 and chondroitin 6-sulfotransferase-1 catalyze the transfer of sulfate to the 4- and 6-positions of GalNAc, respectively. mdpi.com The presence of oversulfated chondroitin sulfate (OSCS), with sulfate groups at the 2- and 3-positions of glucuronic acid and the 4- and 6-positions of N-acetylgalactosamine, has also been identified. plos.org

Table 1: Common Chondroitin Sulfate Disaccharide Units and Their Sulfation Patterns

Disaccharide Unit Sulfation Position(s)
Chondroitin (Unsulfated) None
Chondroitin Sulfate A (CS-A) 4-O-sulfation on GalNAc
Chondroitin Sulfate C (CS-C) 6-O-sulfation on GalNAc
Chondroitin Sulfate D (CS-D) 2-O-sulfation on GlcA and 6-O-sulfation on GalNAc
Chondroitin Sulfate E (CS-E) 4-O- and 6-O-disulfation on GalNAc
Chondroitin Sulfate K (CS-K) 3-O-sulfation on GlcA and 4-O-sulfation on GalNAc

Influence of Sulfation Patterns on Molecular Interactions

The specific arrangement of sulfate groups along the chondroitin sulfate chain creates a "sulfation code" that dictates its interactions with various proteins and other molecules. mdpi.comnih.gov The negatively charged sulfate groups are key to these interactions, which can include binding to growth factors, cytokines, and cell surface receptors. frontiersin.orgfrontiersin.org For example, the 6-O-sulfation of chondroitin sulfate has been shown to influence its binding to various cytokines and growth factors. frontiersin.org The degree and pattern of sulfation can modulate the binding affinity and specificity of these interactions, thereby regulating numerous biological processes. nih.govnih.gov Molecular dynamics simulations have suggested that a higher degree of sulfation can favor complex formation with proteins. nih.gov

Oligosaccharide Fragmentation and Structural Analysis

The detailed structural analysis of chondroitin sulfate, particularly within complex mixtures like Orgaran, requires breaking down the long polysaccharide chains into smaller oligosaccharide fragments. researchgate.net This is often achieved through enzymatic digestion using enzymes like chondroitinase ABC, which cleaves the polysaccharide at specific sites. nih.govnih.govnih.gov

The resulting oligosaccharide fragments can then be analyzed using various techniques to determine their sequence, size, and sulfation patterns. nih.govacs.orgresearchgate.net Mass spectrometry (MS), often coupled with liquid chromatography (LC), is a powerful tool for this purpose. acs.orgnih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) can provide detailed information about the mass and fragmentation patterns of the oligosaccharides, allowing for the identification of specific disaccharide units and their sulfation sites. researchgate.netnih.govnih.gov Tandem mass spectrometry (MS/MS) can further elucidate the sequence of these fragments. acs.orgmdpi.com

Table 2: Analytical Techniques for Chondroitin Sulfate Structural Analysis

Technique Application
Enzymatic Digestion (e.g., Chondroitinase ABC) Depolymerization of chondroitin sulfate chains into smaller oligosaccharides. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Separation of oligosaccharide fragments based on size and charge. nih.govacs.org
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns of oligosaccharides. researchgate.netacs.org
Tandem Mass Spectrometry (MS/MS) Sequencing of oligosaccharide fragments. acs.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of sugar composition and sulfation positions. researchgate.net

Biosynthesis and Metabolic Pathways of Chondroitin Sulfate in Biological Systems

Proteoglycan Core Protein Association

The biosynthesis of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) is a complex, multi-step process that commences in the rough endoplasmic reticulum with the synthesis of a core protein. wikipathways.org This core protein then translocates to the Golgi apparatus, where the assembly of the glycosaminoglycan (GAG) chain is initiated. wikipathways.org The process begins with the covalent attachment of the GAG chain to a specific serine (Ser) residue within the core protein's amino acid sequence. wikipathways.orgjst.go.jp This attachment is not random; the serine residue is typically part of a specific recognition sequence.

The initial enzymatic step is the transfer of a xylose (Xyl) residue from the sugar donor UDP-xylose to the hydroxyl group of the designated serine residue. nih.govfrontiersin.org This reaction establishes the foundation of the GAG-protein linkage region, a critical structure shared between chondroitin sulfate and heparan sulfate chains. jst.go.jpnih.gov The core protein essentially acts as a scaffold, determining the cellular or extracellular location of the proteoglycan and presenting the functional GAG chains. jst.go.jpnih.gov The major CSPGs include aggrecan, versican, biglycan, and decorin. nih.govopenbiochemistryjournal.com The synthesis of the core protein and the subsequent elongation of the GAG chains can be independently regulated, highlighting distinct control mechanisms for these two processes. ujms.net

Glycosaminoglycan Chain Elongation Mechanisms

Following the initial attachment to the core protein, the chondroitin sulfate chain is built through a process of elongation, which involves the formation of a specific linkage region followed by the polymerization of a repeating disaccharide unit.

Role of Glycosyltransferases (e.g., Chondroitin Synthases, Chondroitin Polymerizing Factors)

The elongation of the chondroitin sulfate backbone, which consists of repeating disaccharide units of [-4GlcAβ1-3GalNAcβ1-]n, is catalyzed by a family of homologous glycosyltransferases. jst.go.jpfrontiersin.org These enzymes facilitate the alternate addition of glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc) residues. jst.go.jp

Six distinct glycosyltransferases are known to be involved in this polymerization process. semanticscholar.org Based on their enzymatic activities and substrate specificities, they are classified as Chondroitin Synthases (ChSy) and Chondroitin GalNAc Transferases (ChGn). jst.go.jp

Chondroitin Synthase-1 (CHSY1), Chondroitin Synthase-2 (CHSY2), and Chondroitin Synthase-3 (CHSY3): These are bifunctional enzymes possessing both GlcAT-II (glucuronyltransferase-II) and GalNAcT-II (N-acetylgalactosaminyltransferase-II) activities. jst.go.jp However, none of these enzymes can polymerize chondroitin chains on their own and are thought to form multi-enzyme complexes to achieve chain elongation. jst.go.jpglycoforum.gr.jp CHSY1, for instance, is co-expressed with aggrecan and is crucial for its production. frontiersin.orgkarger.com

Chondroitin Polymerizing Factor (ChPF) and CHPF2: These enzymes are also involved in the elongation process, working in concert with the synthases. jst.go.jpfrontiersin.org

Chondroitin N-acetylgalactosaminyltransferase-1 (CSGalNAcT-1/ChGn-1) and -2 (CSGalNAcT-2/ChGn-2): These enzymes are critical for both the initiation and elongation of the chain. semanticscholar.orgoup.com CSGalNAcT-1, in particular, plays a key role by transferring the first GalNAc residue onto the tetrasaccharide linkage region, a rate-limiting step that commits the GAG chain to the chondroitin/dermatan sulfate pathway instead of the heparan sulfate pathway. jst.go.jpoup.com

The coordination of these enzymes is essential for the proper synthesis of the chondroitin sulfate chain. glycoforum.gr.jp Studies on knockout mice have revealed that while the loss of a single enzyme like ChSy-1, ChPF, or ChGn-1 is not lethal, it results in reduced CS production, highlighting the redundancy and complexity of this system. jst.go.jp

Table 1: Key Glycosyltransferases in Chondroitin Sulfate Elongation

Enzyme FamilySpecific EnzymeGene SymbolKey Function(s)
Chondroitin Synthase (ChSy) Chondroitin Synthase-1CHSY1Bifunctional (GalNAcT-II & GlcAT-II); chain elongation. jst.go.jpkarger.com
Chondroitin Synthase-2CHSY2Bifunctional (GalNAcT-II & GlcAT-II); chain elongation. jst.go.jpcaldic.com
Chondroitin Synthase-3CHSY3Bifunctional (GalNAcT-II & GlcAT-II); chain elongation. jst.go.jpcaldic.com
Chondroitin Polymerizing Factor (ChPF) Chondroitin Polymerizing FactorCHPFWorks with ChSy enzymes for chain elongation. jst.go.jp
Chondroitin N-acetylgalactosaminyltransferase (ChGn) Chondroitin GalNAc Transferase-1CSGALNACT1Initiates CS chain by adding the first GalNAc; also involved in elongation. jst.go.jpoup.com
Chondroitin GalNAc Transferase-2CSGALNACT2Involved in the initiation and elongation of the CS chain. frontiersin.orgsemanticscholar.org

Tetrasaccharide Linkage Region Formation

The synthesis of both chondroitin sulfate and heparan sulfate chains is initiated from a common tetrasaccharide linkage region attached to a serine residue of the core protein. wikipathways.orgoup.com This structure, GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser, is assembled in the Golgi apparatus through the sequential action of four specific glycosyltransferases. jst.go.jpnih.gov

The assembly process is as follows:

Xylosyltransferase (XylT): Initiates the entire process by transferring a xylose (Xyl) residue from UDP-Xyl to the specific serine on the core protein. jst.go.jpfrontiersin.org

β1,4-Galactosyltransferase I (GalT-I): Adds the first galactose (Gal) residue from UDP-Gal onto the xylose. jst.go.jpfrontiersin.org

β1,3-Galactosyltransferase II (GalT-II): Adds a second galactose residue to the first one. jst.go.jpfrontiersin.org

β1,3-Glucuronyltransferase I (GlcAT-I): Completes the tetrasaccharide by transferring a glucuronic acid (GlcA) residue to the second galactose. frontiersin.orgoup.com

Once this linkage region is formed, the pathway diverges. The addition of a GalNAc residue commits the chain to CS/DS synthesis, whereas the addition of an N-acetylglucosamine (GlcNAc) residue initiates heparan sulfate (HS) synthesis. jst.go.jpnih.gov Therefore, the transfer of the first hexosamine is the critical determining step. oup.com Modifications within this linkage region, such as phosphorylation of the xylose or sulfation of the galactose residues, can profoundly influence subsequent GAG chain synthesis. nih.govfrontiersin.org

Enzymatic Sulfation and its Regulation

After or during the polymerization of the chondroitin backbone, the chain undergoes extensive modification by sulfation. frontiersin.org This process is catalyzed by a family of sulfotransferases in the Golgi apparatus and is crucial for the functional diversity of chondroitin sulfate. wikipathways.orgfrontiersin.org The universal sulfate donor for these reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). wikipathways.orgujms.net

Sulfate groups are typically added to the C-4 and/or C-6 positions of GalNAc residues and the C-2 position of GlcA or iduronic acid (IdoA) residues. caldic.com The specific pattern of sulfation creates distinct binding sites for various proteins, thereby modulating biological activities. nih.govglycoforum.gr.jp

Key sulfotransferases in CS biosynthesis include:

Chondroitin 4-O-Sulfotransferases (C4STs): This group, including C4ST-1 (CHST11) and C4ST-2 (CHST12), transfers sulfate to the C-4 position of GalNAc residues. frontiersin.orgglycoforum.gr.jpbiologists.com

Chondroitin 6-O-Sulfotransferase (C6ST): C6ST-1 (CHST3) catalyzes the transfer of sulfate to the C-6 position of GalNAc residues. frontiersin.orgcaldic.com

Uronyl 2-O-Sulfotransferase (UST): This enzyme sulfates the C-2 position of the uronic acid (GlcA) residue. frontiersin.orgcaldic.com

GalNAc 4-Sulfate 6-O-Sulfotransferase (GalNAc4S-6ST): This enzyme adds a sulfate group to the C-6 position of a GalNAc residue that is already sulfated at the C-4 position, creating a disulfated E-unit. frontiersin.orgcaldic.com

The regulation of sulfation is complex. The expression of sulfotransferase genes is tightly controlled both spatially and temporally during development. biologists.com Furthermore, the availability of PAPS can be a limiting factor; for example, mutations in the PAPS synthase 2 (PAPSS2) gene lead to undersulfated CS and skeletal defects. frontiersin.orgfrontiersin.org There is also evidence of interplay between sulfation and polymerization; sulfation of the linkage region can regulate the activity of glycosyltransferases, and the sulfation pattern of the growing chain can influence further elongation and modification. oup.comoup.com

C5-Epimerase Activity in Chondroitin Sulfate to Dermatan Sulfate Conversion

Dermatan sulfate (DS) is a structurally related GAG that is derived from a chondroitin sulfate precursor. The defining modification is the epimerization of D-glucuronic acid (GlcA) residues into their C-5 epimer, L-iduronic acid (IdoA). nih.govnih.gov This conversion is catalyzed by the enzyme D-glucuronyl C5-epimerase, also known as dermatan sulfate epimerase (DSE). nih.govreactome.orgmdpi.com

This enzymatic reaction occurs at the polymer level, meaning the GlcA residues are altered after they have been incorporated into the growing GAG chain. mdpi.commdpi.com The presence of IdoA residues introduces greater conformational flexibility to the polysaccharide chain, which is critical for its biological functions, including interactions with collagen and growth factors. frontiersin.org

There are two known enzymes with this epimerase activity, DSE and DSE-like (DSEL), which work to create IdoA-containing domains within the chain. reactome.org The activity of C5-epimerase is considered a limiting factor in the biosynthesis of dermatan sulfate. mdpi.comresearchgate.net The process is often coupled with 4-O-sulfation, and it has been suggested that the sulfation pattern can influence the epimerase activity, with 4-O-sulfation potentially blocking the enzyme and fixing the uronic acid configuration. mdpi.com

Regulation of Chondroitin Sulfate Biosynthesis by Cellular Signaling Pathways (e.g., Growth Factors, Hormones)

The synthesis of chondroitin sulfate is not a static process but is subject to considerable regulation by extracellular signals, including growth factors and hormones. nih.govopenbiochemistryjournal.com These signaling pathways can influence the expression of core proteins, the activity of biosynthetic enzymes, and the ultimate structure of the GAG chains, including their length and sulfation patterns. nih.govresearchgate.net

Growth Factors:

Transforming Growth Factor-beta (TGF-β): TGF-β is a potent stimulator of proteoglycan synthesis. ontosight.ai It can increase the expression of CSPG core proteins like neurocan (B1175180) and upregulate key enzymes such as Chondroitin Sulfate Synthase 1 (CHSY1) through MAPK and Smad2 signaling pathways. karger.comnih.gov In some cases, TGF-β primarily causes GAG chain elongation without altering the sulfation pattern. nih.govopenbiochemistryjournal.com

Platelet-Derived Growth Factor (PDGF): PDGF can stimulate the hyperelongation of GAG chains, a process that involves new protein synthesis. researchgate.netopenbiochemistryjournal.com Unlike TGF-β, PDGF has also been shown to increase the 6-sulfation of CS/DS chains. nih.govopenbiochemistryjournal.com

Epidermal Growth Factor (EGF): EGF and other ligands of the ErbB1 receptor increase the production of CSPGs by astrocytes and can enhance the expression of core proteins like phosphacan. nih.gov

Bone Morphogenetic Proteins (BMPs): BMP signaling is crucial in cartilage development and positively regulates chondrocyte activity. nih.gov The gene for chondroitin-4-sulfotransferase 1 (C4ST1) is induced by BMPs, linking this pathway directly to the regulation of CS sulfation patterns. biologists.com

Hormones: Studies have shown that hormonal imbalances can significantly affect CS synthesis. The activity of glycosyltransferases involved in forming the linkage region is influenced by various hormones. nih.gov

The activity of xylosyltransferase , the initiating enzyme, is decreased in states of diabetes and after thyroidectomy or hypophysectomy. nih.gov

Hydrocortisone has been shown to decrease the activity of galactosyltransferase. nih.gov These findings suggest that hormones can regulate CS production by targeting specific enzymatic steps in the biosynthetic pathway. nih.gov

This regulation by signaling pathways allows cells to dynamically alter the structure of the extracellular matrix in response to developmental cues, injury, and disease, thereby modulating cell proliferation, migration, and differentiation. nih.gov

Molecular and Cellular Mechanisms of Action: Preclinical Investigations of Chondroitin Sulfate

Interactions with Protein Factors and Biological Molecules

Chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), the form in which CS is typically found, are strategically positioned on the cell surface and within the ECM to interact with various signaling molecules. nih.govnih.gov These interactions are crucial for regulating tissue development, wound healing, and disease progression. nih.gov

Chondroitin sulfate chains have been shown to bind to several growth factors and their receptors, thereby influencing their signaling activity. nih.govnih.gov This interaction is often electrostatic in nature, involving the negatively charged sulfate and carboxyl groups of CS and positively charged amino acid residues on the protein. nih.govnih.gov

Fibroblast Growth Factor-2 (FGF-2): The sulfation pattern of chondroitin sulfate affects its binding and activation of FGF-2, highlighting the importance of specific structural motifs in this interaction. nih.gov

Midkine and Pleiotrophin: The adhesion of embryonic cortical neurons to the growth factor midkine is specifically inhibited by chondroitin sulfate E (CS-E). nih.gov The interaction between midkine and CS-E is reported to be as strong as its binding to heparin. nih.gov Similarly, the binding of chondroitin sulfate C (CS-C) can reduce pleiotrophin-induced neuronal migration. nih.gov

The specificity of the interaction between chondroitin sulfate and proteins is largely determined by the sulfation pattern and the length of the oligosaccharide chain. Different sulfation patterns create unique binding sites for specific proteins, allowing for a high degree of functional diversity. glycoforum.gr.jpnih.govfrontiersin.org For instance, the 2-O sulfate of GAGs is required for binding to FGF-2, while the 6-O sulfate is necessary for binding to FGF-10. nih.gov The specific arrangement of sulfated disaccharide units, such as A, C, D, and E units, dictates the binding affinity and subsequent biological response. glycoforum.gr.jpnih.govfrontiersin.org

Chondroitin Sulfate TypeKey Sulfation PatternInteracting Growth Factor/ProteinObserved Effect
Chondroitin Sulfate E (CS-E)Disulfated (4S and 6S on GalNAc)MidkineInhibits adhesion of embryonic cortical neurons. nih.gov
Chondroitin Sulfate C (CS-C)6-O-sulfated GalNAcPleiotrophinReduces neuronal migration. nih.gov
General GAGs2-O-sulfationFGF-2Required for binding. nih.gov
General GAGs6-O-sulfationFGF-10Required for binding. nih.gov

Chondroitin sulfate can modulate the activity of various enzymes, including those involved in its own degradation and modification. frontiersin.orgnih.gov The interactions between CS and enzymes are critical for regulating the turnover of the extracellular matrix and influencing cellular behavior. oup.com

Chondroitinases: These enzymes, such as chondroitinase ABC, cleave the glycosaminoglycan chains of CSPGs. nih.gov The activity of these enzymes can be influenced by the sulfation pattern and the presence of other molecules. For instance, dextran sulfate has been shown to be a unique inhibitor of chondroitinase ABC. nih.gov

Sulfatases: These enzymes specifically remove sulfate groups from the CS chain, and their activity is dependent on the specific sulfation pattern of the substrate. frontiersin.orgnih.gov This enzymatic modification alters the structure of CS and, consequently, its ability to interact with other molecules. frontiersin.org

Chondroitin sulfate on the cell surface can act as a receptor or co-receptor for a variety of biomolecules, including pathogens and cellular proteins. glycoforum.gr.jpnih.gov

Plasmodium falciparum: Chondroitin sulfate A (CS-A) has been identified as a specific receptor for erythrocytes infected with the malaria parasite Plasmodium falciparum. nih.gov This interaction is implicated in the sequestration of infected red blood cells in the placenta of pregnant women. glycoforum.gr.jp

Nogo Receptors: Nogo receptors NgR1 and NgR3, known for their role in inhibiting neurite outgrowth, can also bind to disulfated chondroitin sulfates (CS-B, CS-D, and CS-E) with high affinity, acting as receptors for CSPGs. nih.gov

Binding to Growth Factors and Receptors (e.g., FGF-2, Midkine, Pleiotrophin)

Cellular Signaling Pathway Modulation

By interacting with growth factors, receptors, and enzymes, chondroitin sulfate can significantly modulate intracellular signaling pathways that control fundamental cellular processes. glycoforum.gr.jpnih.gov

Influence on Cell Differentiation

Chondroitin sulfate (CS) demonstrates a significant influence on the differentiation of various cell types, including osteoclasts, myotubes, and mesenchymal stem cells (MSCs), as evidenced by numerous preclinical studies.

Osteoclast Differentiation: Chondroitin sulfate, particularly certain structural isomers and oligosaccharides, has been shown to inhibit osteoclast differentiation. One study found that chondroitin sulfate E (CS-E) and its low molecular weight variants significantly inhibited the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinuclear cells, which are characteristic of osteoclasts. nih.gov This inhibitory effect was also observed in pit formation assays on calcium phosphate-coated plates, indicating a reduction in bone resorption activity. nih.gov Further research has indicated that oversulfated chondroitin sulfate, such as chondroitin-4,6-disulfate, can significantly reduce osteoclast differentiation. mdpi.com The mechanism appears to involve the modulation of key signaling pathways, as bovine-derived chondroitin sulfate was found to increase the expression of osteoprotegerin (OPG), a factor that prevents osteoclastogenesis, while decreasing the receptor activator of nuclear factor-kappa B ligand (RANKL), a cytokine essential for osteoclast differentiation. mdpi.com Notably, chondroitin sulfate oligosaccharides (Oligo-CS) have been shown to inhibit the differentiation of RAW264 cells into osteoclasts more effectively and at lower concentrations than high molecular weight chondroitin sulfate. plos.orgplos.orgnih.gov This is associated with a down-regulation of osteoclast-specific genes such as TRAP, cathepsin K (CTSK), and matrix metalloproteinase-9 (MMP-9). plos.org

Myotube Differentiation: The effect of chondroitin sulfate on myotube formation, a critical step in myogenesis, has also been investigated. Studies using the C2C12 myoblast cell line have shown that chondroitin sulfate E can suppress myotube formation. nih.govresearchgate.net Treatment with CS-E resulted in rounded myotubes and a decrease in the expression of myogenin, a key transcription factor for muscle cell differentiation. researchgate.net The underlying mechanism may involve the downregulation of N-cadherin at both the mRNA and protein levels, a molecule involved in myoblast fusion. nih.gov In contrast, chondroitin sulfate oligosaccharides were found to increase the viability of C2C12 cells undergoing differentiation and appeared to promote myoblast proliferation while inhibiting their differentiation into myotubes. plos.orgplos.org

Mesenchymal Stem Cell Differentiation: Chondroitin sulfate plays a pivotal role in the chondrogenic differentiation of mesenchymal stem cells. When incorporated into hydrogel scaffolds, CS can create a microenvironment that promotes MSCs to aggregate in a manner that mimics mesenchymal condensation, leading to the production of cartilaginous tissues. nih.gov This results in enhanced expression of chondrogenic genes and cartilage-specific matrix production. nih.gov Interestingly, CS has also been observed to inhibit the differentiation of MSCs into hypertrophic chondrocytes by down-regulating the expression of type X collagen. nih.gov Furthermore, the enzymatic disruption of chondroitin sulfate chains on the surface of human MSCs has been shown to enhance their osteogenic differentiation by increasing bone morphogenetic protein (BMP) bioactivity through SMAD1/5/8 intracellular signaling. nih.gov

Table 1: Effects of Chondroitin Sulfate on Cell Differentiation
Cell TypeChondroitin Sulfate FormulationObserved EffectKey Findings
Osteoclasts (RAW264 cells)Chondroitin Sulfate E (CS-E)Inhibition of differentiationInhibited formation of TRAP-positive multinuclear cells and pit formation. nih.gov
Osteoclasts (RAW264 cells)Oversulfated CSInhibition of differentiationIncreased OPG/RANKL ratio. mdpi.com
Osteoclasts (RAW264 cells)Oligo-CSPotent inhibition of differentiationMore effective at lower concentrations than high molecular weight CS; decreased TRAP, CTSK, and MMP-9 expression. plos.org
Myotubes (C2C12 cells)Chondroitin Sulfate E (CS-E)Suppression of myotube formationDownregulated N-cadherin and myogenin expression. nih.govresearchgate.net
Myotubes (C2C12 cells)Oligo-CSInhibition of differentiation, promotion of proliferationIncreased cell viability and promoted myoblast proliferation. plos.orgplos.org
Mesenchymal Stem Cells (MSCs)Chondroitin Sulfate (in hydrogel)Promotion of chondrogenesisEnhanced chondrogenic gene expression and matrix production; inhibited hypertrophic differentiation. nih.gov
Mesenchymal Stem Cells (MSCs)Enzymatic depletion of CSEnhancement of osteogenesisIncreased BMP bioactivity via SMAD1/5/8 signaling. nih.gov

Effects on Intracellular Signaling Cascades

Chondroitin sulfate exerts its cellular effects by modulating key intracellular signaling cascades, most notably the SMAD and Wnt pathways.

SMAD Pathway: The transforming growth factor-beta (TGF-β) signaling pathway, which relies on SMAD proteins as intracellular mediators, is a target of chondroitin sulfate. In the context of fibrosis, CS and its hydrolytic fragments have been shown to inhibit type I collagen synthesis in normal and scleroderma fibroblasts. nih.govnih.gov This effect is mediated through a SMAD-independent TGF-β pathway, involving the transcription factors hc-Krox and Sp1. nih.govnih.gov In other contexts, the sulfation pattern of chondroitin sulfate can influence SMAD signaling; for instance, increased chondroitin 4-sulfate can enhance the binding of bone morphogenetic protein (BMP)-4, thereby modifying SMAD signaling. nih.gov TGF-β signaling through SMAD3, in particular, has been identified as crucial for determining the bioactivity of chondroitin sulfate proteoglycans by regulating the expression of chondroitin-4-sulfotransferase-1. nih.gov The interplay is complex, as TGF-β itself controls the expression of several chondroitin sulfate-containing proteoglycans. nih.gov

Wnt Pathway: The Wnt signaling pathway, crucial for development and tissue homeostasis, is also significantly influenced by chondroitin sulfate. In prostate stem cells, the enzymatic regulation of chondroitin 4-sulfation and 6-sulfation can modulate Wnt signaling. nih.gov This occurs through a cascade involving the inhibition of the tyrosine phosphatase SHP2, leading to sustained phosphorylation of ERK1/2, and ultimately, epigenetic modulation of the Wnt signaling inhibitor Dickkopf 3 (DKK3). nih.gov A reduction in DKK3 expression leads to an increase in Wnt/β-catenin signaling. nih.gov In chondrocytes, chondroitin sulfate derived from sturgeons has been shown to protect against oxidative stress-induced injury by upregulating Wnt signaling pathway-related proteins such as Wnt3a, Frizzled5, Dsh, and β-Catenin, while decreasing the inhibitory protein p-GSK3β. nih.gov Both excessive activation and suppression of the Wnt/β-catenin pathway can lead to pathologies like osteoarthritis, highlighting the need for careful modulation of this pathway. jci.org The Wnt signaling network is a powerful regulator of cell fate and function, and its interaction with other pathways like TGF-β/BMP/SMAD forms a complex regulatory network in cartilage development and maintenance. frontiersin.orgresearchgate.net

Extracellular Matrix (ECM) Remodeling and Organization

Chondroitin sulfate is a fundamental component of the extracellular matrix, playing a critical role in its remodeling and organization. As a major glycosaminoglycan (GAG), it is typically found covalently attached to core proteins to form chondroitin sulfate proteoglycans (CSPGs). nih.govfrontiersin.org These macromolecules are integral to the structure and function of the ECM in various tissues. nih.gov The synthesis and degradation of CSPGs are key processes in ECM remodeling, influencing cell adhesion, migration, and proliferation. In vitro, chondroitin sulfate has been shown to stimulate the synthesis of other ECM macromolecules, such as type II collagen and proteoglycans, by chondrocytes. nih.gov

Contribution to Tissue Mechanical Support and Molecular Diffusion

The physicochemical properties of chondroitin sulfate are central to its role in providing mechanical support to tissues and regulating the diffusion of molecules. The high density of negative charges from its sulfate and carboxyl groups allows chondroitin sulfate to attract and retain large amounts of water, which is essential for the hydration and viscoelasticity of tissues like cartilage. This property enables the tissue to resist compressive forces. nih.gov The addition of chondroitin sulfate to biomaterials, such as gelatin hydrogels, has been shown to improve their mechanical properties, making them more suitable for load-bearing applications like cartilage repair. nih.gov The molecular weight of chondroitin sulfate can influence its solubility and diffusion coefficients, which in turn affects its ability to move through biological barriers. nih.gov

Role in Proteoglycan Assembly and Function

Chondroitin sulfate chains are assembled onto core proteins in the Golgi apparatus, a process that is critical for the formation of functional proteoglycans. nih.gov CSPGs are composed of a protein core to which one or more chondroitin sulfate GAG chains are covalently attached. nih.gov The structure and function of these proteoglycans are diverse, depending on the core protein and the nature of the attached GAG chains. The assembly process is complex, involving the formation of a linkage region tetrasaccharide on the core protein, followed by the polymerization of the repeating disaccharide units of chondroitin sulfate. nih.gov The specific functions of CSPGs are largely determined by these GAG chains, which can interact with a wide array of molecules, including growth factors, cytokines, and other ECM components, thereby regulating cellular processes such as cell adhesion, growth, and migration. nih.gov The core protein primarily acts as a scaffold for these functional GAG chains. nih.gov

Mechanisms in Anti-Inflammatory and Antioxidant Activities (Preclinical/In Vitro)

Preclinical and in vitro studies have elucidated several mechanisms through which chondroitin sulfate exerts its anti-inflammatory and antioxidant effects.

Anti-Inflammatory Mechanisms: The anti-inflammatory properties of chondroitin sulfate are largely attributed to its ability to inhibit the activation of the transcription factor nuclear factor-kappaB (NF-κB), a central regulator of inflammatory responses. core.ac.uknih.gov By reducing the nuclear translocation of NF-κB, chondroitin sulfate and its disaccharides can decrease the expression of numerous pro-inflammatory mediators. core.ac.uknih.gov This includes cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as enzymes such as cyclooxygenase-2 (COX-2), nitric oxide synthase-2 (NOS-2), and various matrix metalloproteinases (MMPs). nih.govnih.govnih.gov The inhibition of NF-κB activation is thought to be mediated, at least in part, by the downregulation of upstream signaling kinases like p38 mitogen-activated protein kinase (p38MAPK) and extracellular signal-regulated kinase 1/2 (Erk1/2). core.ac.uknih.gov Chondroitin sulfate has also been shown to inhibit the directional chemotaxis of leukocytes, decrease phagocytosis, and reduce the release of lysosomal enzymes. nih.gov

Antioxidant Mechanisms: Chondroitin sulfate demonstrates antioxidant activity through several mechanisms. A primary proposed mechanism is the chelation of metal cations such as iron (Fe²⁺) and copper (Cu²⁺). researchgate.net These metal ions can participate in the Fenton reaction to produce highly reactive oxygen species (ROS). By sequestering these ions, chondroitin sulfate can prevent the formation of free radicals. researchgate.net The specific sulfation pattern of chondroitin sulfate appears to be important for its antioxidant capacity, with chondroitin-4-sulfate showing higher activity than chondroitin-6-sulfate. researchgate.net In vitro studies have documented the ability of chondroitin sulfate to protect various molecules, including lipids, proteins, and DNA, from oxidative damage. researchgate.net It can also protect plasma membranes from ROS and has been shown to scavenge free radicals. nih.govnih.govdntb.gov.ua

Table 2: Preclinical Anti-Inflammatory and Antioxidant Mechanisms of Chondroitin Sulfate
ActivityMechanismKey Molecular Targets/Effects
Anti-inflammatoryInhibition of NF-κB signalingReduces nuclear translocation of NF-κB. core.ac.uknih.gov
Downregulation of pro-inflammatory mediatorsDecreases expression of IL-1β, TNF-α, COX-2, NOS-2, and MMPs. nih.govnih.govnih.gov
Inhibition of leukocyte activityInhibits chemotaxis, phagocytosis, and lysosomal enzyme release. nih.gov
AntioxidantChelation of metal ionsSequesters Fe²⁺ and Cu²⁺ to prevent Fenton reaction and ROS production. researchgate.net
Free radical scavengingProtects lipids, proteins, and DNA from oxidative damage. researchgate.netnih.govdntb.gov.ua

Antithrombotic Mechanism Contributions of Chondroitin Sulfate within Complex Mixtures (e.g., Orgaran)

Interaction with Antithrombin III and Heparin Cofactor II

Preclinical research indicates that the interaction of chondroitin sulfate with key serpins (serine protease inhibitors) like Antithrombin III (ATIII) and Heparin Cofactor II (HCII) is highly dependent on its structure, particularly its degree of sulfation.

Antithrombin III (ATIII): Native chondroitin sulfate demonstrates a very limited ability to bind to and potentiate the activity of ATIII. plos.orgnih.gov Some studies have shown that while oversulfated chondroitin sulfate (OSCS) can bind to ATIII, it does not induce the necessary conformational change required for the effective inactivation of thrombin and Factor Xa. nih.govnih.gov In vitro studies have suggested that the anticoagulant effect of chondroitin-4-sulfate is only partially mediated by ATIII. nih.gov

Heparin Cofactor II (HCII): In contrast to its weak interaction with ATIII, the anticoagulant activity of chondroitin sulfate, particularly oversulfated forms, is primarily mediated through HCII. plos.orgnih.gov Studies have demonstrated that increasing the sulfation level of chondroitin sulfate leads to a significant anticoagulant response, which is directly mediated by its interaction with HCII to inhibit thrombin. plos.org This suggests that any potential anticoagulant contribution of the chondroitin sulfate component within a mixture like Orgaran would more likely proceed via an HCII-dependent pathway.

Table 1: Interaction of Chondroitin Sulfate Variants with Coagulation Inhibitors

Compound Interacting Serpin Mechanism of Action
Native Chondroitin Sulfate Antithrombin III (ATIII) Minimal binding and potentiation plos.orgnih.gov
Oversulfated Chondroitin Sulfate (OSCS) Antithrombin III (ATIII) Binds to ATIII but does not induce the conformational change needed for significant inactivation of thrombin and Factor Xa nih.govnih.gov
Oversulfated Chondroitin Sulfate (OSCS) Heparin Cofactor II (HCII) Primary mechanism of anticoagulant activity is through potentiation of HCII-mediated thrombin inhibition plos.orgnih.gov
Chondroitin-4-Sulfate Antithrombin III (ATIII) Anticoagulant effect is only partially mediated by ATIII nih.gov

Inhibition of Coagulation Factors (e.g., Factor Xa, Factor IX, Prothrombin) in Preclinical Models

The direct inhibitory effects of chondroitin sulfate on coagulation factors have also been explored in preclinical settings, with findings often pointing to the necessity of specific structural modifications for significant activity.

Factor Xa: Studies on oversulfated chondroitin and dermatan sulfates have shown that they can potentiate the ATIII-Factor Xa interaction. nih.gov Fucosylated chondroitin sulfates have also demonstrated the ability to potentiate the inhibition of Factor Xa in the presence of ATIII. mdpi.com

Factor IX: A notable finding in preclinical models is the ability of fucosylated chondroitin sulfate to inhibit plasma thrombin generation by targeting the heparin-binding exosite of Factor IXa. ashpublications.org This mechanism is independent of antithrombin, suggesting a direct interaction with Factor IXa. ashpublications.org

Prothrombin (Factor II): The inhibition of prothrombin (activated to thrombin) by chondroitin sulfate is primarily linked to its interaction with HCII. nih.gov Fucosylated chondroitin sulfate has been shown to have anti-IIa activity and can also directly inhibit thrombin in the absence of cofactors. mdpi.comnih.gov

Table 2: Preclinical Findings on the Inhibition of Coagulation Factors by Chondroitin Sulfate Variants

Coagulation Factor Chondroitin Sulfate Variant Observed Effect in Preclinical Models
Factor Xa Oversulfated Chondroitin/Dermatan Sulfates Potentiated the ATIII-Factor Xa interaction nih.gov
Factor Xa Fucosylated Chondroitin Sulfates Potentiated inhibition in the presence of ATIII mdpi.com
Factor IXa Fucosylated Chondroitin Sulfate Inhibited plasma thrombin generation by targeting the heparin-binding exosite of Factor IXa, independent of antithrombin ashpublications.org
Prothrombin (Thrombin) Oversulfated Chondroitin Sulfate Inhibition primarily mediated by Heparin Cofactor II nih.gov
Prothrombin (Thrombin) Fucosylated Chondroitin Sulfate Demonstrated anti-IIa activity and direct thrombin inhibition mdpi.comnih.gov

Preclinical and in Vitro Research Applications of Chondroitin Sulfate

In Vitro Models for Studying Cellular Responses

In vitro studies are crucial for elucidating the direct effects of chondroitin (B13769445) sulfate (B86663) on cellular behavior, including viability, proliferation, migration, and gene expression.

The effect of chondroitin sulfate on cell viability and proliferation has been investigated across various cell types. In human chondrocyte cell lines (chon-001), CS has been shown to significantly induce cell proliferation at concentrations of 100, 200, and 400 µg/mL after 48 hours of treatment. nih.gov After 72 hours, a concentration of 200 µg/mL was observed to maintain this proliferative effect. nih.gov Another study found that a shrimp-derived chondroitin sulfate (sCS) exhibited a long-term antiproliferative effect on melanoma cells, reducing tumor colony formation by 75% at a concentration of 100 µg/mL. nih.gov However, this same compound did not induce cytotoxicity or cell death after a 24-hour incubation period. nih.gov

Research on the T/C-28a2 chondrocytic cell line using CS from various marine and bovine sources at a concentration of 100 µg/mL did not show a cytotoxic effect. mdpi.com Similarly, studies on the MG-63 osteoblast cell line indicated that CS sources were not cytotoxic at concentrations below 0.5 mg/mL. mdpi.com In contrast, a study on Human Umbilical Vein Endothelial Cells (HUVEC) reported that CS concentrations between 30 and 3000 µg/ml led to a reduction in the number of viable cells. longdom.org

Effects of Chondroitin Sulfate on Cell Viability and Proliferation
Cell TypeChondroitin Sulfate Type/SourceConcentration(s)DurationKey FindingReference
chon-001 (Human Chondrocytes)Not Specified100, 200, 400 µg/mL48 hoursSignificantly induced cell proliferation. nih.gov
chon-001 (Human Chondrocytes)Not Specified200 µg/mL72 hoursMaintained cell proliferation. nih.gov
Melanoma CellsShrimp (sCS)100 µg/mLLong-termReduced tumor colony formation by 75%. nih.gov
Melanoma CellsShrimp (sCS)Not Specified24 hoursDid not induce cytotoxicity or cell death. nih.gov
T/C-28a2 (Chondrocytic Cell Line)Marine and Bovine100 µg/mL24, 48, 72 hoursNo cytotoxic effect observed. mdpi.com
MG-63 (Osteoblast Cell Line)Fish and Bovine< 0.5 mg/mL72 hoursNo cytotoxicity observed. mdpi.com
HUVEC (Endothelial Cells)Not Specified30 - 3000 µg/mL3 daysReduced the number of viable cells. longdom.org

Chondroitin sulfate has demonstrated significant effects on cell migration and angiogenesis in various in vitro models. In human chondrocytes, CS was found to increase cell migration. nih.govnih.gov A study utilizing shrimp-derived chondroitin sulfate (sCS) showed a 66% reduction in melanoma cell migration in a wound healing assay and a 70% reduction in a transwell assay. nih.gov This same sCS also exhibited anti-angiogenic properties, causing a 100% reduction in tubular structure formation at a concentration of 100 μg/mL. nih.gov

Conversely, other studies have highlighted the pro-angiogenic activity of chondroitin sulfate. longdom.orglongdom.org CS is capable of regulating growth factor-mediated cell migration, which has implications for tumor angiogenesis. longdom.org Chondroitin sulfate proteoglycans (CSPGs) are known to modulate several steps of angiogenesis, including endothelial cell migration and morphogenesis. longdom.org

Effects of Chondroitin Sulfate on Cell Migration and Angiogenesis
Assay TypeCell TypeChondroitin Sulfate Type/SourceConcentrationKey FindingReference
Transwell Assaychon-001 (Human Chondrocytes)Not SpecifiedNot SpecifiedIncreased cell migration. nih.govnih.gov
Wound Healing AssayMelanoma CellsShrimp (sCS)Not SpecifiedReduced cell migration by 66%. nih.gov
Transwell AssayMelanoma CellsShrimp (sCS)Not SpecifiedReduced cell migration by 70%. nih.gov
Tubular Structure FormationNot SpecifiedShrimp (sCS)100 µg/mL100% reduction in tubular structure formation. nih.gov

Gene expression studies have revealed that chondroitin sulfate can modulate various signaling pathways. In melanoma cells, shrimp-derived CS influenced the expression of genes related to tumor development, including Cx-43, MAPK, RhoA, PAFR, NFKB1, and VEGFA. nih.gov In the context of multiple myeloma, research has focused on the expression of genes encoding enzymes involved in the synthesis of heparan sulfate and chondroitin sulfate chains, which are bioactive components of the proteoglycan syndecan-1. nih.gov This analysis showed that the expression of enzymes required for CS biosynthesis increases as memory B cells differentiate into plasma cells. nih.gov Specifically, nine genes involved in glycosaminoglycan chain synthesis or modification (EXT2, CHSY3, CSGALNACT1, HS3ST2, HS2ST1, CHST11, CSGALNACT2, HPSE, SULF2) were found to be significantly different between normal and malignant plasma cells. nih.gov

Animal Models for Investigating Biological Effects (excluding therapeutic efficacy for human disease)

Animal models are instrumental in understanding the systemic effects of chondroitin sulfate on complex biological processes like thrombosis and hemostasis.

In animal models, chondroitin sulfate has been shown to affect thrombus formation. One study demonstrated a prolongation of thrombus-formation time in rabbits that were administered chondroitin sulfate A. nih.gov In vitro studies using platelet-rich plasma also support this finding, showing that chondroitin sulfates isolated from human aortas prolonged thrombus formation time in a moving stream. nih.gov

Chondroitin sulfate modulates the hemostatic system primarily through its anticoagulant effects. nih.gov It accelerates the inactivation of thrombin by antithrombin III. nih.gov This mechanism is responsible for prolonging thrombin-catalyzed clotting time in platelet-poor plasma. nih.gov However, the anticoagulant activity can vary depending on the source and specific composition of the chondroitin sulfate. For instance, CS isolated from sclerotic regions of human aortas showed lower anticoagulant activity in thrombin-catalyzed fibrin (B1330869) clot formation compared to CS from normal regions. nih.gov This was attributed to a greater accelerating effect on the polymerization of monomeric fibrin. nih.gov A fucosylated chondroitin sulfate isolated from a sea cucumber was also noted for its anticoagulant activity, which is mediated by both antithrombin and heparin cofactor II. researchgate.net

Dear User,

Thank you for your detailed request for an article on "Orgaran-chondroitin sulfate." Following a comprehensive search of scientific literature, we must clarify a critical point regarding the subject of your request.

"Orgaran" is the trade name for the drug danaparoid sodium. Danaparoid sodium is not a single chemical compound but a mixture of glycosaminoglycans, which includes heparan sulfate, dermatan sulfate, and a small percentage of chondroitin sulfate. Therefore, "this compound" does not exist as a distinct, studied compound in the context of preclinical and in vitro research applications for neuronal development.

Our extensive search for scientific data on "this compound" or danaparoid in relation to neuronal development, neurite outgrowth, and neuronal cell adhesion did not yield any specific research findings. The available research on Orgaran (danaparoid) is focused on its anticoagulant (blood-thinning) properties.

While there is a substantial body of research on the role of chondroitin sulfate proteoglycans (CSPGs) in the central nervous system, this research is not specific to the chondroitin sulfate found in the Orgaran formulation. In fact, the general role of CSPGs in the nervous system is often associated with the inhibition of neuronal regeneration and neurite outgrowth after injury.

Given the strict requirement to focus solely on "this compound" and the lack of any available scientific data on this specific topic within the provided outline, we are unable to generate the requested article. To do so would not meet the standards of scientific accuracy and would be speculative.

We recommend refining the subject of your inquiry to focus on the broader, well-researched topic of "chondroitin sulfate proteoglycans in neuronal development and regeneration" if you wish to explore the role of this class of molecules in the nervous system.

We apologize for any inconvenience this may cause and hope this clarification is helpful.

Advanced Analytical Methodologies for Research and Characterization of Orgaran Components

Spectrometric Methods for GAG Analysis

Spectrometric techniques are pivotal in elucidating the fine structural details of chondroitin (B13769445) sulfate (B86663) chains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis and quantification of chondroitin sulfate in complex mixtures like Orgaran (danaparoid sodium). nih.gov One-dimensional (¹H) and two-dimensional (2D) NMR methods, such as Heteronuclear Single Quantum Coherence (HSQC), provide detailed information about the monosaccharide composition, sulfation patterns, and linkages.

¹H NMR, in combination with multivariate regression, has been proposed as a rapid alternative to time-consuming enzymatic methods for quantifying chondroitin sulfate (CS) and dermatan sulfate (DS) in danaparoid sodium. nih.govresearchgate.net This approach significantly reduces analysis time from hours to minutes per sample. nih.govresearchgate.net The anomeric proton signals in the ¹H NMR spectrum are particularly useful for identifying and quantifying the different GAG components. For instance, the N-acetyl protons of dermatan sulfate can be observed as a small peak around 2.08 ppm. ipqpubs.com

2D HSQC experiments, which correlate proton (¹H) and carbon (¹³C) nuclei, offer enhanced resolution and are invaluable for resolving overlapping signals in the complex spectra of GAGs. frontiersin.org These experiments allow for the unambiguous assignment of signals corresponding to specific sugar residues and their sulfation sites. unina.itresearchgate.net The ratio between different sulfated residues can be determined by integrating the cross-peaks in DEPT-HSQC spectra. unina.it A quantitative 2D NMR method has been proposed for the accurate determination of DS and CS content in danaparoid, offering an advantage by being independent of enzymes and standards while providing extensive structural information. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Chondroitin Sulfate Disaccharide Units

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
GlcA H14.55C1: 103.5
H23.50C2: 74.0
H33.75C3: 76.5
H43.70C4: 81.0
H53.90C5: 76.0
GalNAc H14.65C1: 101.5
H33.80C3: 73.0
H44.20C4: 79.0
H53.95C5: 75.5
H63.75, 3.85C6: 62.0
NAc2.05CO: 175.0, CH₃: 23.0

Note: Chemical shifts are approximate and can vary based on sulfation patterns and experimental conditions.

Liquid chromatography-mass spectrometry (LC/MS) is an indispensable tool for the detailed structural analysis of chondroitin sulfate chains, often referred to as "chain mapping". This technique typically involves the enzymatic digestion of the polysaccharide into smaller oligosaccharides or disaccharides, which are then separated by liquid chromatography and analyzed by mass spectrometry. nih.govresearchgate.net

This glycoproteomics approach allows for the identification of CS-linked glycopeptides and the characterization of their glycan structures. nih.gov Strong anion exchange (SAX) chromatography is often employed to enrich the negatively charged glycopeptides before LC/MS analysis. nih.gov High-resolution mass spectrometers, such as the Orbitrap, can provide accurate mass measurements, enabling the determination of the composition of the oligosaccharide fragments, including the degree and position of sulfation. nih.gov Tandem mass spectrometry (MS/MS) is used to sequence the oligosaccharides by inducing fragmentation and analyzing the resulting product ions. nih.gov

Challenges in the mass spectrometric analysis of chondroitin sulfate include the potential for sulfate loss during ionization and the heterogeneity of the glycan chains. nih.gov Despite these challenges, LC/MS provides invaluable data on the structural diversity of chondroitin sulfate within Orgaran.

Chromatographic Techniques

Chromatographic methods are fundamental for separating the components of Orgaran based on their physical and chemical properties.

High-Performance Size Exclusion Chromatography (HP-SEC) is a widely used technique for determining the molecular weight and molecular weight distribution of polymers like chondroitin sulfate. nih.govjasco-global.com When coupled with a Triple Detector Array (TDA), which typically includes a refractive index (RI) detector, a light scattering detector, and a viscometer, HP-SEC provides a comprehensive characterization of the polymer's properties in solution.

The SEC column separates molecules based on their hydrodynamic volume, with larger molecules eluting first. jasco-global.com The RI detector provides information on the concentration of the eluting polymer, while the light scattering detector directly measures the molecular weight. The viscometer measures the intrinsic viscosity, which provides information about the polymer's structure and conformation.

This technique allows for the determination of various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Z-average molecular weight (Mz), as well as the polydispersity index (Mw/Mn), which is a measure of the breadth of the molecular weight distribution. jasco-global.comjasco.hu

Table 2: Typical Molecular Weight Parameters for Chondroitin Sulfate Determined by HP-SEC-TDA

ParameterDescriptionTypical Value Range
Mw (Weight-Average Molecular Weight) The average molecular weight based on the weight fraction of each polymer chain.20,000 - 50,000 Da
Mn (Number-Average Molecular Weight) The average molecular weight based on the number of polymer chains.15,000 - 40,000 Da
Polydispersity Index (Mw/Mn) A measure of the heterogeneity of the molecular weight distribution.1.1 - 1.5

Enzymatic Depolymerization and Disaccharide Analysis

Enzymatic depolymerization is a crucial step in the detailed structural analysis of chondroitin sulfate. unina.itmdpi.com Specific enzymes, known as chondroitinases (e.g., chondroitinase ABC, AC-I), cleave the long polysaccharide chains at specific linkages, yielding a mixture of unsaturated disaccharides. mdpi.comnih.govnih.gov

The resulting disaccharide mixture can then be separated and quantified using techniques such as high-performance liquid chromatography (HPLC) or capillary electrophoresis. nih.govmdpi.com This analysis provides a "fingerprint" of the original chondroitin sulfate chain, revealing the relative abundance of different sulfated disaccharides. This information is critical for understanding the biological activity of the chondroitin sulfate in Orgaran, as specific sulfation patterns are known to mediate interactions with various proteins.

For example, the ratio of 4-sulfated to 6-sulfated disaccharides can significantly influence the biological properties of the GAG. nih.gov Further analysis of the disaccharides can be performed using mass spectrometry to confirm their identity and sulfation status. fu-berlin.de

Table 3: Common Unsaturated Disaccharides Derived from Chondroitin Sulfate

DisaccharideStructure
ΔDi-0S ΔUA-GalNAc
ΔDi-4S ΔUA-GalNAc(4S)
ΔDi-6S ΔUA-GalNAc(6S)
ΔDi-diSD ΔUA(2S)-GalNAc(6S)
ΔDi-diSE ΔUA-GalNAc(4S,6S)

ΔUA represents 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid.

Surface Plasmon Resonance (SPR) for Protein Binding Studies

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. harvard.edunih.gov It is particularly well-suited for characterizing the binding of the chondroitin sulfate component of Orgaran to various proteins, such as growth factors and chemokines, which is central to its biological activity. nih.gov

In a typical SPR experiment, one molecule (the ligand, e.g., chondroitin sulfate) is immobilized on a sensor chip surface, and a solution containing the other molecule (the analyte, e.g., a protein) is flowed over the surface. harvard.edunih.gov The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.edunih.gov

The data generated, known as a sensorgram, provides quantitative information about the kinetics of the interaction, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). harvard.eduresearchgate.net From these kinetic parameters, the equilibrium dissociation constant (Kₑ), a measure of the binding affinity, can be calculated. harvard.eduresearchgate.net SPR is a highly sensitive technique that can be used to study a wide range of interactions, from weak, transient binding to strong, high-affinity interactions. nih.gov

Table 4: Kinetic and Affinity Parameters Determined by SPR

ParameterSymbolDescription
Association Rate Constant kₐThe rate at which the analyte binds to the immobilized ligand.
Dissociation Rate Constant kₑThe rate at which the analyte-ligand complex dissociates.
Equilibrium Dissociation Constant Kₑ (kₑ/kₐ)A measure of the binding affinity; a smaller Kₑ indicates a stronger interaction.

Future Research Directions and Theoretical Applications of Orgaran and Chondroitin Sulfate

Exploring Novel Structural Determinants for Specific Biological Functions

A critical area of ongoing research is the comprehensive understanding of how specific structural features of chondroitin (B13769445) sulfate (B86663) (CS) dictate its diverse biological functions. The distribution of sulfate groups along the polysaccharide backbone is a key determinant of its interaction with proteins and, consequently, its biological activity. bohrium.comnih.govmdpi.com

Researchers are employing a holistic approach to investigate how particular sulfation patterns within the disaccharide epitopes of CS direct its binding to growth factors. mdpi.comresearchgate.net This involves analyzing natural CS from various sources, including marine organisms which often exhibit more diverse and unusual sulfation patterns compared to terrestrial sources. bohrium.commdpi.com These unique structures provide a rich library for studying structure-activity relationships.

Studies have shown that the binding capacity of CS to proteins like Fibroblast Growth Factor-2 (FGF-2) is related to the surface charge of its 3D structure, which is modulated by the specific distribution of sulfate groups. bohrium.comnih.gov For instance, 6-O-sulfated moieties tend to position the sulfate groups on the exterior of the 3D-helical structure, whereas 4-O-sulfated groups are more inwardly disposed. bohrium.com The presence of iduronic acid in the CS chain also contributes to a more flexible structure with enhanced binding potentials for various proteins. nih.gov

Future research will focus on:

Mapping Sulfation Codes: Deciphering the "sulfation code" is essential to understand how specific patterns of sulfation translate into specific biological outcomes. mdpi.com This involves identifying which sulfation sites are critical for interactions with particular proteins.

3D Structural Analysis: Advanced analytical techniques will be pivotal in elucidating the three-dimensional conformations of different CS molecules and how these structures influence their binding affinities.

Investigating Rare Sulfation Patterns: Exploring CS from diverse biological sources will likely reveal novel sulfation patterns with unique biological activities.

Table 1: Influence of Chondroitin Sulfate Structural Features on FGF-2 Binding

Structural FeatureObservationImplication for Biological Function
Sulfate Distribution Modulates the surface charge of the 3D structure. bohrium.comnih.govDirectly impacts the capacity to bind to growth factors. bohrium.comnih.gov
6-O-Sulfation Favors disposition of sulfate groups pointing outside the 3D-helical structure. bohrium.comPotentially enhances interaction with extracellular proteins.
4-O-Sulfation Induces a disposition of sulfate groups inside the helix. bohrium.comMay influence intramolecular interactions and overall conformation.
Iduronic Acid Content Generates a more flexible polysaccharide chain. nih.govIncreases the potential for binding to a wider range of proteins. nih.gov

Investigation of Semisynthetic and Synthetic Analogues with Tailored Structures

To overcome the inherent heterogeneity of natural chondroitin sulfate, researchers are increasingly turning to the creation of semisynthetic and synthetic analogues with precisely defined structures. nih.gov This approach allows for a more detailed investigation of structure-activity relationships and the development of compounds with optimized therapeutic properties.

Strategies for creating these tailored molecules include:

Chemical Synthesis: The total chemical synthesis of CS oligosaccharides allows for complete control over the sequence and sulfation pattern.

Chemoenzymatic Synthesis: This approach combines the specificity of enzymes with the versatility of chemical reactions to produce complex CS structures. For example, hyaluronidase-catalyzed polymerization of sulfated N-acetylchondrosine oxazoline (B21484) derivatives has been used to synthesize CS with a perfectly defined sulfation pattern. deepdyve.com

Semisynthesis: This involves the chemical modification of naturally occurring polysaccharides. For instance, unsulfated chondroitin produced by fermentation can be used as a starting material for the introduction of specific sulfation patterns. nih.gov

These synthetic and semisynthetic molecules are invaluable tools for studying the specific roles of different sulfation motifs and for developing novel therapeutic agents with enhanced efficacy and specificity. For example, the synthesis of unnatural heparosan and chondroitin building blocks opens the door to creating a wide array of novel GAG analogues. mssm.edu

Advancing Understanding of GAG-Protein Interaction Specificity

Glycosaminoglycan-protein interactions are fundamental to a vast array of physiological and pathological processes, including cell adhesion, signaling, and inflammation. nih.gov The specificity of these interactions is largely determined by the "sulfation code" of the GAG chain and the corresponding binding domains on the protein. nih.gov

Future research in this area will aim to:

Characterize Binding Interfaces: A detailed understanding of the molecular interactions at the GAG-protein interface is crucial for deciphering the mechanisms underlying their biological functions. nih.gov

Identify GAG-Binding Motifs: While some common GAG-binding motifs on proteins have been identified (e.g., BBXB or BBBXXBX, where B is a basic amino acid), further research is needed to identify more specific recognition sequences. nih.gov

Elucidate the Role of GAG Conformation: The flexibility and conformation of the GAG chain, influenced by factors like the presence of iduronic acid, play a significant role in protein binding. nih.govnih.gov Advanced modeling and experimental techniques are needed to explore these dynamics.

A deeper understanding of GAG-protein interaction specificity will enable the design of targeted therapeutics that can modulate these interactions for the treatment of various diseases.

Developing Enhanced Analytical Techniques for Complex GAG Mixtures

The structural complexity and heterogeneity of GAGs present significant analytical challenges. mit.edu Developing more powerful and sensitive analytical techniques is therefore a high priority for advancing GAG research.

Current and emerging analytical approaches include:

Chromatographic Methods: High-performance liquid chromatography (HPLC), including ion-exchange and reversed-phase ion-pairing techniques, is widely used for the separation and quantification of GAGs and their constituent disaccharides. nih.govmdpi.com Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) is another promising method for separating a wide range of GAG disaccharides. researchgate.net

Capillary Electrophoresis (CE): CE offers high resolving power and sensitivity for the analysis of GAGs and their derivatives. nih.gov

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the detailed structural characterization of GAGs, including the determination of disaccharide composition and sulfation patterns. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for elucidating the three-dimensional structure and dynamics of GAG-protein interactions. mdpi.com

Future efforts will focus on improving the sensitivity, resolution, and throughput of these techniques to enable a more comprehensive analysis of the GAG "interactome" in various biological systems.

Table 2: Overview of Analytical Techniques for Chondroitin Sulfate Characterization

TechniqueApplicationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation and quantification of GAGs and disaccharides. nih.govmdpi.comSensitive, reproducible, and efficient. nih.govCo-elution of structurally similar compounds can occur. nih.gov
Capillary Electrophoresis (CE) Analysis of intact GAGs and GAG-derived disaccharides. nih.govHigh resolving power, high sensitivity, and short analysis time. nih.gov
Mass Spectrometry (MS) Determination of disaccharide composition, molecular weight, and sulfation patterns. nih.govHighly sensitive and specific, enabling detailed structural elucidation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigation of GAG-protein interactions and 3D structure. mdpi.comProvides detailed information on molecular interactions and dynamics. mdpi.com

Theoretical Contributions to Regenerative Medicine and Tissue Engineering

Chondroitin sulfate is a compelling biomaterial for regenerative medicine and tissue engineering due to its natural origin, biocompatibility, and diverse biological activities. nih.gov It is being extensively investigated for its potential to promote the regeneration of damaged tissues, particularly cartilage.

Key areas of research include:

Scaffold Development: CS is being incorporated into various types of scaffolds, including hydrogels, nanoparticles, and three-dimensional electrospun constructs, to support tissue regeneration. nih.govresearchgate.netnih.gov These scaffolds can be tailored to provide the appropriate mechanical support and biological cues for cell growth and differentiation.

Controlled Drug Delivery: The ability of CS to modulate cellular signaling and promote extracellular matrix remodeling makes it an ideal candidate for controlled drug delivery systems. nih.gov CS-based platforms can be designed for regulated drug release and targeted delivery. nih.gov

Modulation of Inflammation: CS possesses anti-inflammatory properties that can help to create a more favorable environment for tissue repair. nih.gov

While promising, further research is needed to fully realize the potential of CS in regenerative medicine, particularly in the areas of clinical validation and large-scale application. nih.gov

Elucidating Undiscovered Biological Roles in Fundamental Cellular Processes

While the roles of chondroitin sulfate in the extracellular matrix and in certain developmental processes are well-established, there is still much to learn about its more fundamental roles in cellular biology. Studies in model organisms like C. elegans and Drosophila are providing new insights into the evolutionarily conserved functions of CS. researchgate.netnih.gov

Research in these organisms has revealed that CS is involved in:

Cell Migration and Proliferation: CS influences the movement and division of cells during development. nih.govnih.gov

Cytokine and Growth Factor Regulation: CS can modulate the activity of various signaling molecules, thereby influencing a wide range of cellular processes. nih.govnih.gov

Tissue Morphogenesis: CS plays a crucial role in shaping tissues and organs during development. researchgate.net

Future investigations will likely uncover additional, previously unknown roles for CS in fundamental cellular processes, further highlighting its importance in health and disease.

Exploring Potential as Geroprotective Compounds in Model Organisms

Recent research has identified chondroitin sulfate as a potential "geroprotective" compound, meaning it may help to promote health and longevity during aging. nih.gov Studies in the model organism C. elegans have shown that supplementation with chondroitin sulfate can increase lifespan. nih.gov

The proposed mechanisms by which CS may exert its geroprotective effects include:

Maintenance of Extracellular Matrix Homeostasis: A healthy extracellular matrix is essential for tissue function, and CS may help to preserve its integrity during aging. nih.gov

Inhibition of Inflammation: Chronic, low-grade inflammation is a hallmark of aging, and the anti-inflammatory properties of CS may help to counteract this process. nih.gov

Given its high tolerance in humans and positive correlations with healthy aging in some studies, chondroitin sulfate holds promise as a potential strategy to promote healthy aging. nih.gov Further research in model organisms and eventually in humans is needed to validate these findings and to elucidate the precise mechanisms of action.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying chondroitin sulfate (CS) content in research samples?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with pulsed amperometric detection (HPLC-PAD) or anion-exchange chromatography (HPAEC-PAD) for precise quantification. The AOAC International Official Method 2016.06 provides validated protocols for total CS determination in dietary supplements and pharmaceuticals, emphasizing repeatability (RSD ≤ 5%) and recovery rates (90–110%) . For structural confirmation, pair these with nuclear magnetic resonance (NMR) spectroscopy to resolve sulfation patterns (e.g., 4-sulfation vs. 6-sulfation) .

Q. How do structural variations in chondroitin sulfate (e.g., sulfation position, chain length) influence its bioactivity in cartilage repair studies?

  • Methodological Answer : Employ enzymatic digestion (e.g., chondroitinase ABC) followed by disaccharide analysis via mass spectrometry (LC-MS/MS) to map sulfation profiles. Studies show that CS with higher 4-sulfation (CS-A) exhibits stronger binding to collagen fibrils, enhancing cartilage compressive resistance, while 6-sulfation (CS-C) modulates inflammatory responses via TLR4 signaling .

Q. What experimental controls are critical when assessing chondroitin sulfate’s anti-inflammatory effects in vitro?

  • Methodological Answer : Include keratan sulfate (KS)-free CS samples to avoid confounding bioactivity, as KS contamination (common in animal-derived CS) may skew IL-1β or TNF-α inhibition assays. Validate purity using agarose gel electrophoresis or anti-KS monoclonal antibodies . Use lipopolysaccharide (LPS)-stimulated chondrocytes or macrophage models with dexamethasone as a positive control .

Advanced Research Questions

Q. How can researchers reconcile contradictory data between in vitro and in vivo studies on chondroitin sulfate’s therapeutic efficacy in osteoarthritis (OA)?

  • Methodological Answer : Apply systematic review frameworks (e.g., Cochrane guidelines) to analyze heterogeneity in study design. Key variables include CS dosage (e.g., 800–1200 mg/day in humans vs. 50–200 µg/mL in cell studies), bioavailability differences (oral vs. intra-articular administration), and OA model validity (e.g., surgically induced vs. spontaneous OA in rodents) . Meta-analyses should stratify results by CS source (bovine, marine) and sulfation profile .

Q. What advanced techniques address challenges in synthesizing chondroitin sulfate with defined sulfation patterns for mechanistic studies?

  • Methodological Answer : Use chemoenzymatic synthesis with recombinant sulfotransferases (e.g., C4ST-1 or C6ST-1) to generate homogenous CS chains. Characterize products via 2D-NMR (¹H-¹³C HSQC) and surface plasmon resonance (SPR) to validate interactions with growth factors (e.g., FGF-2 or BMP-2) . Compare synthetic CS to natural isolates using glycan microarrays to assess functional equivalence .

Q. What multi-omics approaches are effective in elucidating chondroitin sulfate’s role in extracellular matrix (ECM) remodeling?

  • Methodological Answer : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data with glycomic profiling (MALDI-TOF) to map CS-dependent pathways. For example, CS upregulates aggrecan and downregulates MMP-13 in OA chondrocytes, but this effect varies with sulfation density. Pair these with CRISPR-Cas9 knockout models (e.g., CHSY1 or CHPF mutants) to validate gene-CS interactions .

Q. How can researchers mitigate batch-to-batch variability in chondroitin sulfate samples during preclinical trials?

  • Methodological Answer : Implement ISO 17025-compliant quality control (QC) protocols, including:

  • Purity : Quantify protein contamination (<1% w/w) via Bradford assay.
  • Sulfation consistency : Use capillary electrophoresis (CE) to verify sulfation ratios (e.g., 4S:6S ≥ 2:1 for CS-A).
  • Bioactivity : Standardize in vitro assays (e.g., TGF-β1 activation in fibroblast cultures) with reference materials from NIST or EMA .

Methodological Considerations for Data Interpretation

  • Contradictory Bioactivity Data : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. ELISA for cytokine inhibition) to rule out assay-specific artifacts .
  • UVCB Challenges : Chondroitin sulfate’s "unknown or variable composition" status requires disclosure of source (e.g., bovine trachea, shark cartilage) and extraction protocols (e.g., alkaline vs. enzymatic hydrolysis) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.